molecular formula C8H4ClN3 B1365194 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile CAS No. 401567-00-8

2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B1365194
CAS No.: 401567-00-8
M. Wt: 177.59 g/mol
InChI Key: WDWQXEUJKGYNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1H-benzo[d]imidazole-5-carbonitrile (CAS 401567-00-8) is a high-purity chemical reagent that serves as a valuable synthon and key intermediate in advanced pharmaceutical research and development . Its molecular structure, featuring both reactive chloro and nitrile functional groups, facilitates further chemical modifications, making it a versatile building block for the creation of diverse benzimidazole derivatives . This compound is particularly significant in medicinal chemistry for the synthesis of novel bioactive molecules with potential therapeutic applications. Research indicates its utility in developing compounds evaluated for anticancer, antifungal, and antimicrobial activities . The benzimidazole core is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets . Specifically, this compound can be used as a precursor in the synthesis of amidoxime derivatives, which are often investigated as prodrugs to enhance the oral bioavailability of potent amidine-based therapeutics . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-chloro-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWQXEUJKGYNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471024
Record name 2-Chloro-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-00-8
Record name 2-Chloro-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Biological Versatility & Synthetic Utility of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery professionals. It moves beyond basic descriptions to explore the pharmacophore potential , synthetic utility , and biological mechanisms enabled by this specific scaffold.

CAS: 401567-00-8 | Molecular Formula: C₈H₄ClN₃ | MW: 177.59 Da Role: Privileged Scaffold / Electrophilic Intermediate Primary Applications: Antiviral Nucleosides, Topoisomerase Inhibitors, CB2 Agonists

Executive Summary

2-Chloro-1H-benzo[d]imidazole-5-carbonitrile (hereafter CBC ) represents a critical "lynchpin" intermediate in medicinal chemistry. Unlike simple benzimidazoles, the presence of the electron-withdrawing cyano group at the C5 position significantly alters the electronic landscape of the heterocyclic core. This modification serves two functions:

  • Synthetic Activation: It enhances the electrophilicity of the C2-chlorine, facilitating nucleophilic aromatic substitution (SNAr) under milder conditions than unsubstituted analogs.

  • Biological Tuning: In the final drug candidate, the nitrile group acts as a metabolic "anchor" (resisting oxidative metabolism) and a hydrogen bond acceptor, often crucial for binding affinity in kinase and viral polymerase pockets.

This guide details the biological potential of CBC-derived libraries and provides validated protocols for its functionalization.

Structural Biology & Reactivity Profile

Electronic Architecture

The biological utility of CBC is dictated by its reactivity. The C5-cyano group exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the imidazole ring.

  • C2-Lability: The C2 position becomes highly electron-deficient, making the chlorine atom an excellent leaving group for amines, thiols, and alkoxides.

  • N1-Acidity: The pKa of the pyrrole-like nitrogen (N1) is lowered, facilitating deprotonation and subsequent alkylation or glycosylation (critical for nucleoside analog synthesis).

Tautomerism

While theoretically existing as 1H- and 3H- tautomers, the 5-cyano substitution breaks the symmetry. In solution, the equilibrium is solvent-dependent, but functionalization at N1 locks the regiochemistry, creating distinct 5-cyano or 6-cyano isomers depending on the alkylation site.

Biological Applications (Mechanism & SAR)

CBC is rarely the final drug; it is the engine used to generate three primary classes of therapeutics.

Antiviral Agents (HCMV & HCV)

The benzimidazole ribonucleoside class (e.g., TCRB analogs) relies on the CBC core.

  • Mechanism: These derivatives inhibit the viral terminase complex or viral polymerases. The 2-chloro group is often retained or substituted with an amine to interact with the hinge region of the target protein.

  • Key Insight: The 5-cyano group mimics the electronic properties of halogenated antiviral standards (like 5,6-dichloro derivatives) but offers different solubility and H-bonding profiles.

Anticancer: Topoisomerase I & Kinase Inhibition

Derivatives synthesized via SNAr at the C2 position have shown potent cytotoxicity against human cancer cell lines (GI50: 0.16–3.6 µM).

  • Target: Human Topoisomerase I (Hu Topo I).[1]

  • Mode of Action: The planar benzimidazole core intercalates into DNA, while C2-substituents (often piperazines or aryl groups) lock the enzyme-DNA complex, preventing religation and inducing apoptosis (G2/M arrest).

Immunomodulation: CB2 Receptor Agonists

Recent studies identify C2-aryl substituted derivatives of CBC as selective Cannabinoid Receptor 2 (CB2) agonists.

  • Selectivity: The 5-CN group helps distinguish between CB1 (psychoactive) and CB2 (immunomodulatory) receptors by exploiting subtle differences in the orthosteric binding pocket.

Visualization: Reactivity & Biological Pathways[2]

The following diagram illustrates the central role of CBC in accessing diverse bioactive chemical space.

CBC_Pathways CBC 2-Chloro-1H-benzo[d] imidazole-5-carbonitrile (Core Scaffold) SNAr S_NAr Displacement (C2 Functionalization) CBC->SNAr R-NH2 / Heat Alkylation N1-Alkylation/Glycosylation CBC->Alkylation R-X / Base KinaseInhib 2-Amino-Benzimidazoles (Kinase/Topo I Inhibitors) SNAr->KinaseInhib Target: Topoisomerase I CB2Agonists 2-Aryl/Ether Derivatives (CB2 Agonists) SNAr->CB2Agonists Target: CB2 Receptor Nucleosides Benzimidazole Nucleosides (Antivirals: HCMV, HCV) Alkylation->Nucleosides Target: Viral Polymerase

Figure 1: Synthetic divergence from the CBC scaffold. The electrophilic C2 and acidic N1 positions allow orthogonal functionalization to access distinct therapeutic classes.

Experimental Protocols

Protocol A: C2-Functionalization (SNAr) for Library Generation

Objective: Displace the C2-chlorine with an amine to generate a potential kinase inhibitor. Rationale: The 5-CN group activates the C2-Cl, but the reaction still requires thermal energy due to the aromatic stability.

  • Reagents:

    • Substrate: 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile (1.0 eq).

    • Nucleophile: Substituted piperazine or aniline (1.2 eq).

    • Base: Diisopropylethylamine (DIPEA) (3.0 eq).

    • Solvent: Anhydrous DMSO or NMP (High boiling point polar aprotic is required).

  • Procedure:

    • Dissolve CBC (100 mg, 0.56 mmol) in DMSO (2 mL) in a microwave-compatible vial.

    • Add DIPEA (0.29 mL, 1.68 mmol) followed by the amine nucleophile.

    • Thermal Method: Heat at 120°C for 6–12 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Microwave Method (Preferred): Irradiate at 140°C for 30–45 minutes.

  • Workup:

    • Pour reaction mixture into crushed ice/water (20 mL). The product usually precipitates.

    • Filter the solid, wash with cold water and diethyl ether.

    • Purification: If no precipitate forms, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (Gradient: 0→5% MeOH in DCM).

Protocol B: In Vitro Topoisomerase I Relaxation Assay

Objective: Validate the biological activity of the synthesized derivative. Rationale: Topo I relaxes supercoiled DNA. Inhibitors prevent this, leaving DNA in the supercoiled state (visible on gel).

  • Components:

    • Supercoiled pHOT1 plasmid DNA (0.25 µg).

    • Recombinant Human Topoisomerase I (1 unit).

    • Test Compound (Gradient: 0.1 µM – 100 µM).

  • Workflow:

    • Incubate DNA + Enzyme + Compound in assay buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 150 mM NaCl) for 30 min at 37°C.

    • Terminate reaction with 10% SDS and Proteinase K (digests the enzyme).

    • Analysis: Run samples on a 1% agarose gel (without Ethidium Bromide initially) at 2V/cm for 4 hours.

    • Stain with Ethidium Bromide and visualize UV fluorescence.

  • Interpretation:

    • Control: Relaxed DNA migrates slower (top bands).

    • Active Compound:[2][3][4][5] Supercoiled DNA migrates faster (bottom band). Presence of supercoiled band = Inhibition.

Quantitative Data Summary (SAR)

The following table summarizes the impact of C2-substitution on biological activity, derived from aggregate literature data on 5-cyano-benzimidazoles.

C2-Substituent (R)Target ClassActivity Metric (Approx.)Mechanistic Insight
-Cl (Parent) IntermediateInactive / LowElectrophilic core; building block.
-NH-Piperazine-R OncologyGI50: 0.2 - 3.0 µMBasic nitrogen improves solubility and lysosomal trapping; intercalates DNA.
-NH-Aryl (4-F) GABA-A ModulatorpKi: ~5.5Aromatic stacking in the receptor pocket; 5-CN provides H-bond acceptance.
-Ribose (Nucleoside) Antiviral (HCMV)IC50: 2 - 10 µMMimics guanosine; inhibits viral terminase.
-Aryl (via Suzuki) CB2 AgonistEC50: < 1 µMLipophilic aryl group fits the hydrophobic pocket of CB2.

References

  • Pandey, S., et al. (2022).[1] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]

  • Townsend, L. B., et al. (1996). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections.[3] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Guerrero-Alvarez, J., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Technical Guide: Investigating the Anticancer Properties of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The benzimidazole moiety acts as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to naturally occurring purine nucleobases. This bioisosterism allows substituted benzimidazoles to interact promiscuously yet selectively with diverse biological targets, including microtubules, protein kinases (EGFR, VEGFR), and DNA topoisomerases.

This guide moves beyond basic literature review to provide a blueprint for the rational design, synthesis, and validation of benzimidazole-based anticancer agents. We focus on the "Warhead Strategy"—modifying specific positions on the bicyclic core to toggle between cytotoxic mechanisms.

Molecular Design & Structure-Activity Relationship (SAR)

To design a potent anticancer benzimidazole, one must treat the molecule as a modular system. The biological activity is strictly governed by the electronic and steric environment at three critical vectors: Position 2, Position 1 (N-H), and the Benzenoid ring (Positions 5/6).

SAR Logic Table
PositionModification StrategyMechanistic Impact
C-2 Aryl/Heteroaryl attachment (e.g., 3,4,5-trimethoxyphenyl)Tubulin Targeting: Mimics the A-ring of colchicine; critical for binding to the colchicine-binding site on

-tubulin.
N-1 Alkyl/Benzyl substitution or Free NHSolubility & Kinase Affinity: A free NH often acts as a Hydrogen Bond Donor (HBD) in the ATP-binding pocket of kinases (e.g., EGFR). Alkylation improves lipophilicity/permeability.
C-5/C-6 Electron Withdrawing Groups (F, Cl, NO2)Metabolic Stability & Binding: Enhances hydrophobic interactions within the target pocket and modulates the pKa of the imidazole ring.
Visualization: SAR Decision Tree

SAR_Workflow Core Benzimidazole Core Pos2 Position C-2 (The Warhead) Core->Pos2 Pos1 Position N-1 (The Anchor) Core->Pos1 Pos56 Positions C-5/6 (The Modulator) Core->Pos56 Target_Tubulin Target: Tubulin (Colchicine Site) Pos2->Target_Tubulin Add Trimethoxyphenyl (Bulky/Lipophilic) Target_Kinase Target: EGFR/VEGFR (ATP Pocket) Pos1->Target_Kinase Keep Free NH (H-Bond Donor) Pos56->Target_Tubulin Add -Cl/-F (Electronic tuning) Pos56->Target_Kinase Add Solubilizing Group (Morpholine/Piperazine)

Figure 1: Strategic modification of the benzimidazole scaffold determines the primary biological target (Tubulin vs. Kinase).

Chemical Synthesis: The Oxidative Cyclization Protocol

While the Phillips condensation (acid-catalyzed) is traditional, it often requires harsh conditions. For anticancer library generation, we utilize a Sodium Metabisulfite (Na₂S₂O₅) mediated oxidative cyclization . This method is superior due to mild conditions, high yields, and tolerance for sensitive functional groups required for anticancer activity.

Protocol: Synthesis of 2-Substituted Benzimidazoles

Reagents:

  • o-Phenylenediamine (1.0 equiv)[1][2][3]

  • Substituted Benzaldehyde (1.0 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Solubilization: Dissolve o-phenylenediamine (e.g., 2 mmol) and the chosen aldehyde (2 mmol) in 15 mL of Ethanol/Water mixture.

  • Activation: Add Na₂S₂O₅ (2 mmol) to the mixture. The bisulfite adduct forms transiently, facilitating the nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the diamine spot.

  • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice (50g).

  • Precipitation: The benzimidazole product typically precipitates as a solid. Filter under vacuum.[4]

  • Purification: Recrystallize from hot ethanol. If the product is oily, purify via column chromatography (Silica gel 60-120 mesh).

Why this works: The Na₂S₂O₅ acts as a mild oxidant, converting the intermediate imidazoline to the aromatic benzimidazole without the need for toxic metal catalysts or strong acids [1].

Mechanistic Profiling: Validating the "Kill Switch"

Once synthesized, the compound must be profiled to confirm its mechanism. Benzimidazoles are dual-action agents, but their primary potency usually stems from Microtubule Destabilization .

Mechanism 1: Tubulin Polymerization Inhibition

Benzimidazoles bind to the colchicine-binding site at the interface of


- and 

-tubulin dimers. This prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.
Mechanism 2: EGFR Kinase Inhibition

Certain derivatives (especially 2-aryl-substituted) mimic the adenine ring of ATP, fitting into the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR). They form hydrogen bonds with residues Met793 or Thr854 , blocking downstream signaling (PI3K/Akt pathways) [2].

Visualization: Dual Mechanism Pathway

Mechanism_Pathway Drug Benzimidazole Derivative Tubulin Bind Tubulin (Colchicine Site) Drug->Tubulin EGFR Bind EGFR Kinase (ATP Pocket) Drug->EGFR Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis Phos Block Autophosphorylation EGFR->Phos Signal Inhibit PI3K/Akt Pathway Phos->Signal Signal->Apoptosis

Figure 2: Dual mechanistic pathways leading to apoptosis. Most derivatives favor the Tubulin pathway (Left).

Biological Evaluation Protocols

To ensure data integrity, use these standardized assays.

A. In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC₅₀ (concentration inhibiting 50% of cell growth).

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Add synthesized benzimidazoles at serial dilutions (0.1 µM to 100 µM). Include Nocodazole as a positive control.[5]

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm.

B. Tubulin Polymerization Assay (Fluorescence Based)

Purpose: Confirm direct interaction with tubulin.[6]

  • Preparation: Use a Tubulin Polymerization Assay Kit ( >99% pure porcine brain tubulin).

  • Reaction: Mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Addition: Add test compound (5 µM) or vehicle (DMSO) at 4°C.

  • Measurement: Transfer to a pre-warmed (37°C) fluorometer cuvette.

  • Kinetics: Measure fluorescence (Ex: 360 nm, Em: 420 nm) every 30 seconds for 60 minutes.

    • Result Interpretation: A reduction in the Vmax (slope) and final fluorescence plateau compared to control indicates inhibition [3].

Data Presentation: Benchmarking Potency

When analyzing your results, structure your data to highlight Structure-Activity Relationships.[7][8] Below is a template based on high-potency derivatives found in recent literature (e.g., Compound 12b [4]).

Table 1: Comparative Potency of 2-Substituted Benzimidazoles

Compound IDR1 (N-1)R2 (C-2)R3 (C-5)IC₅₀ (MCF-7) [µM]Tubulin Inhibition
Ref (Nocodazole) HThiopheneCarbamate0.05++++
BZ-01 HPhenylH> 50.0-
BZ-02 Methyl3,4,5-TrimethoxyphenylH2.50++
BZ-03 H3,4,5-TrimethoxyphenylCl0.045 ++++
BZ-04 Ethyl4-FluorophenylNO₂12.0+

Key Insight: Note how BZ-03 mimics the pharmacophore of Combretastatin A-4 (a known tubulin inhibitor) via the trimethoxyphenyl group, resulting in nanomolar potency.

References

  • Synthesis Protocol: A facile and efficient synthesis of benzimidazole as potential anticancer agents. Indian Academy of Sciences. Link

  • EGFR Mechanism: Newly designed benzimidazole derivatives as EGFR tyrosine kinase inhibitors. ResearchGate.[9] Link

  • Tubulin Assay: Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. Link

  • High Potency Derivative (12b): Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.[6] PubMed. Link

  • General Review: Benzimidazole hybrids as anticancer drugs: An updated review. PubMed. Link

Sources

Preliminary Antimicrobial Screening of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] This guide presents a comprehensive, technically-grounded framework for the preliminary in vitro antimicrobial screening of a novel benzimidazole derivative, 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile . We move beyond simple protocols to explain the causal-driven experimental choices, ensuring a self-validating and robust screening cascade. This document provides detailed methodologies, data interpretation frameworks, and insights into the potential mechanisms of action, designed to empower researchers in the rational evaluation of new antimicrobial candidates.

Introduction: The Rationale for Screening 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Benzimidazoles are heterocyclic aromatic compounds isosteric to naturally occurring purines, allowing them to interact with a multitude of biological targets.[3] Their derivatives form the core of several clinically significant drugs. The selection of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile for screening is based on a rational drug design approach. The presence of electron-withdrawing groups, such as halo- and cyano-substituents, on the benzimidazole ring has been shown in various studies to be a critical determinant of antimicrobial potency.[4][5] These substitutions can modulate the electronic properties and binding affinities of the molecule to its microbial targets.

This guide provides a structured pathway for the initial assessment of this compound's antimicrobial potential, beginning with compound preparation and progressing through a tier of increasingly quantitative screening assays.

Part 1: Compound Preparation and Purity Assurance

The integrity of any biological screening is fundamentally dependent on the purity and stability of the test compound. Contaminants can lead to false-positive or false-negative results, confounding data interpretation.

Synthesis and Characterization

While a detailed synthetic route is beyond the scope of this guide, 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile can be synthesized via established methods for benzimidazole formation. A common approach involves the condensation of a substituted o-phenylenediamine, in this case, 3,4-diaminobenzonitrile, with a suitable one-carbon source.[6][7]

Crucial Post-Synthesis Validation:

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) must be used to confirm the chemical structure of the synthesized molecule.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity. A purity level of >95% is mandatory for biological screening to ensure that the observed activity is attributable to the target compound.

Preparation of Stock Solutions

Due to the generally low aqueous solubility of heterocyclic compounds, a high-concentration stock solution must be prepared in a suitable organic solvent.

Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and relatively low toxicity to microorganisms at the final concentrations used in assays.

  • Stock Concentration: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock, typically 10 mg/mL or higher. This minimizes the volume of DMSO carried over into the assay.

  • Solubility Check: Ensure complete dissolution. If necessary, gentle warming or sonication may be applied.

  • Storage: Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.

Part 2: A Tiered Approach to Antimicrobial Screening

A preliminary screen should efficiently identify any significant "hit" activity against a broad and representative panel of microorganisms. We advocate a two-tiered approach: an initial qualitative diffusion assay followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC).

Tier 1: Agar Disk Diffusion Assay (Qualitative Screen)

Principle: This method provides a qualitative assessment of antimicrobial activity. The test compound diffuses from a saturated paper disk into an agar medium inoculated with a test microorganism. If the compound is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk.[8]

Causality Behind this Choice: The disk diffusion assay is a rapid, cost-effective, and technically simple method for screening a compound against a wide range of microbes simultaneously. It provides a clear visual indicator of activity, allowing for the rapid prioritization of compounds for further quantitative testing.[8]

Experimental Workflow: Disk Diffusion Assay

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_res Results Phase P1 Prepare standardized microbial inoculum (0.5 McFarland) P2 Melt, cool, and pour Mueller-Hinton Agar (MHA) into Petri dishes E1 Evenly swab microbial inoculum onto the surface of MHA plates P1->E1 Inoculate P3 Prepare sterile paper disks impregnated with test compound (e.g., 20 µg/disk) E2 Aseptically place compound disks and control disks (DMSO, Ciprofloxacin) on the agar surface P3->E2 Apply Disks E1->E2 E3 Invert plates and incubate (e.g., 37°C for 18-24h) E2->E3 R1 Measure the diameter (mm) of the zone of inhibition around each disk E3->R1 Observe R2 Compare zone size to positive and negative controls R1->R2

Caption: Workflow for the Agar Disk Diffusion Assay.

Detailed Protocol:

  • Microorganism Panel: Select a representative panel including:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Yeast/Fungi: Candida albicans (e.g., ATCC 10231).

  • Inoculum Preparation: Prepare a bacterial or yeast suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This standardizes the microbial cell density.

  • Plating: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known amount of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile onto the agar surface.

  • Controls (Self-Validation):

    • Negative Control: A disk saturated with the same volume of DMSO used for the test compound. This ensures the solvent has no antimicrobial activity. A zone of inhibition should be absent.

    • Positive Control: A disk containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). This validates that the test system is responsive. A clear zone of inhibition must be present.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 25-30°C for 24-48 hours for yeast.

  • Data Interpretation: Measure the diameter of the zone of inhibition in millimeters. While this is a qualitative test, a larger zone generally suggests greater susceptibility. Any measurable zone for the test compound (and none for the DMSO control) warrants progression to Tier 2.

Tier 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This is the gold standard quantitative method. The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized microbial inoculum is added to each well. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[8]

Causality Behind this Choice: This assay provides a quantitative value (the MIC) that is reproducible and comparable across different studies and compounds. It is essential for establishing the potency of the compound and is the foundational data point for any further drug development, including structure-activity relationship (SAR) studies.[4] The 96-well format allows for efficient testing of multiple concentrations.

Experimental Workflow: Broth Microdilution Assay

G A Dispense 100 µL of broth into all wells of a 96-well plate B Add 100 µL of test compound (at 2x final concentration) to column 1 A->B C Perform 2-fold serial dilutions: Transfer 100 µL from Col 1 to Col 2, mix, Col 2 to Col 3, etc. Discard 100 µL from Col 10 B->C D Column 11: Growth Control (Broth + Inoculum, No Compound) C->D Set Controls F Add 100 µL of standardized microbial inoculum to wells in columns 1-11 C->F E Column 12: Sterility Control (Broth only, No Inoculum) D->E D->F G Incubate plate (37°C for 18-24h) F->G H Read results visually or with a plate reader (OD600). MIC = Lowest concentration with no visible growth. G->H

Caption: 96-well plate setup for MIC determination.

Detailed Protocol:

  • Plate Setup: Use sterile 96-well flat-bottom microtiter plates. Add 100 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to all wells.

  • Compound Dilution: Add 100 µL of the test compound stock (prepared at twice the highest desired final concentration) to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.

  • Controls (Self-Validation):

    • Growth Control (Column 11): Contains broth and inoculum but no test compound. This well must show turbidity, confirming the viability of the microorganisms.

    • Sterility Control (Column 12): Contains broth only. This well must remain clear, confirming the sterility of the medium and aseptic technique.

  • Inoculation: Add 100 µL of the standardized microbial inoculum (prepared to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the well) to columns 1 through 11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate under appropriate conditions.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be determined by eye or with a microplate reader measuring optical density (OD).

Part 3: Data Presentation and Analysis

Clear and concise data presentation is critical for interpretation and comparison. All quantitative results from the MIC assays should be summarized in a table.

Table 1: Summary of Minimum Inhibitory Concentration (MIC) Data

MicroorganismStrain IDGram StainMIC (µg/mL) of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrileMIC (µg/mL) of Ciprofloxacin (Control)MIC (µg/mL) of Fluconazole (Control)
Staphylococcus aureusATCC 25923PositiveN/A
Bacillus subtilisATCC 6633PositiveN/A
Escherichia coliATCC 25922NegativeN/A
Pseudomonas aeruginosaATCC 27853NegativeN/A
Candida albicansATCC 10231N/AN/A

Analysis:

  • Potency: A lower MIC value indicates higher potency.

  • Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates broad-spectrum potential. Activity limited to one class suggests a narrow spectrum.

  • Comparison to Controls: The MIC of the test compound should be compared to that of the standard antibiotic to gauge its relative potency.

Part 4: Postulated Mechanisms of Action for Benzimidazole Derivatives

While the precise mechanism of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile would require dedicated studies, the extensive literature on benzimidazole antimicrobials allows us to postulate several potential targets.[9] Understanding these possibilities can guide future mechanism-of-action investigations.

Known Microbial Targets of Benzimidazoles:

  • Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, benzimidazoles can competitively inhibit enzymes involved in DNA and RNA synthesis, leading to cell damage and death.[3]

  • Disruption of Folate Biosynthesis: Some derivatives interfere with the microbial synthesis of folic acid, a crucial vitamin for growth and replication.[3]

  • Tubulin Polymerization Inhibition: A well-established mechanism, particularly for anthelmintic and antifungal benzimidazoles, is the binding to β-tubulin. This prevents the formation of microtubules, disrupting essential cellular processes like cell division and intracellular transport.[9][10]

  • Cell Division Protein (FtsZ) Inhibition: The FtsZ protein is critical for bacterial cell division. Certain benzimidazoles have been shown to target FtsZ, making it a promising target for antibacterial agents.[11]

  • Enzyme Inhibition: Other reported mechanisms include the inhibition of crucial enzymes like cytochrome P450 14-alpha-sterol demethylase (in fungi), pyruvate kinase, and bacterial transpeptidases (penicillin-binding proteins).[9][11][12]

Conceptual Diagram of Potential Benzimidazole Targets

G cluster_targets Potential Microbial Targets center Benzimidazole Derivative DNA DNA Gyrase/ Topoisomerase center->DNA Inhibits DNA Replication Folate Folate Synthesis (DHFR) center->Folate Blocks Essential Metabolites Tubulin β-Tubulin (Fungi/Protozoa) center->Tubulin Disrupts Cytoskeleton & Cell Division FtsZ FtsZ Protein (Bacteria) center->FtsZ Blocks Bacterial Cell Division Membrane Ergosterol Synthesis (Fungi) center->Membrane Compromises Fungal Cell Membrane

Caption: Potential molecular targets for benzimidazole-based antimicrobials.

Conclusion and Future Directions

This guide provides a robust, logical, and technically sound framework for the preliminary antimicrobial screening of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile. By adhering to these validated methodologies and controls, researchers can generate reliable initial data on the compound's activity.

If promising MIC values are obtained, the following steps are recommended:

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is static (inhibits growth) or cidal (kills the organism).

  • Time-Kill Kinetic Assays: To understand the concentration- and time-dependent killing effects of the compound.[8]

  • Cytotoxicity Testing: To assess the compound's toxicity against mammalian cell lines, providing an initial measure of its therapeutic index.

  • Mechanism of Action (MoA) Studies: Employing techniques to investigate which of the postulated pathways the compound affects.

  • In Silico Docking: Computational studies can help visualize the binding of the compound to potential target proteins.[13]

The systematic application of this screening cascade will enable the efficient and rigorous evaluation of novel benzimidazole derivatives, contributing to the critical pipeline for new antimicrobial agents.

References

  • Taylor & Francis. (n.d.). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][1][12]-oxazepin-3(2H) ones. Indian Journal of Chemistry (IJC). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Research J. Pharm. and Tech. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Screening of some New Pyrimido[1,2-a]Benzimidazole Derivatives. Retrieved from [Link]

  • Springer. (n.d.). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]

  • Journal of Pharmacy Research. (2010). Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Purification of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The purification of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile (hereafter referred to as Target 1 ) presents a unique set of chromatographic challenges derived from its amphoteric nature and tautomeric equilibrium. As a critical intermediate in the synthesis of antiviral and anticancer therapeutics (e.g., topoisomerase inhibitors), its purity is paramount.

This guide moves beyond standard protocols to address the specific physicochemical behavior of electron-deficient benzimidazoles. The presence of both a chloro and a cyano group significantly reduces the basicity of the imidazole ring while increasing the acidity of the N-H proton. Consequently, standard "amine-focused" purification strategies (e.g., high TEA loading) are often counter-productive. This protocol details a Gradient Normal Phase Chromatography approach, utilizing a dry-loading technique to overcome solubility limits and a specific solvent system to suppress silanol interactions without compromising the cyano group's stability.

Physicochemical Analysis & Separation Logic

To design an effective purification, we must first understand the molecule's behavior in solution and on the stationary phase.

Tautomeric Equilibrium

Target 1 exists as a rapid equilibrium between the 5-cyano and 6-cyano tautomers in solution.

  • Implication: On silica gel, these tautomers generally coalesce into a single spot due to the rapid proton transfer. However, if the mobile phase is too acidic or the flow rate too slow, peak broadening (streaking) may occur.

  • Detection: In 1H NMR, this appears as broadened signals or averaged chemical shifts. In chromatography, we treat it as a single species.

Polarity & Acidity
  • Electron Withdrawal: Both -Cl (inductively withdrawing) and -CN (resonance withdrawing) pull electron density from the benzimidazole core.

  • pKa Shift: Unlike unsubstituted benzimidazole (pKa ~12 for NH), Target 1 is more acidic (estimated pKa < 10). Conversely, the pyridinic nitrogen is less basic.

  • Stationary Phase Interaction: The acidic N-H proton is the primary cause of tailing, as it hydrogen-bonds strongly with free silanols on the silica surface.

Method Development & Pre-Purification Analysis

Thin Layer Chromatography (TLC) Optimization

Before committing to a column, the solvent system must be validated.

  • Stationary Phase: Silica Gel 60 F254.

  • Visualization: UV Absorption at 254 nm (Strong absorption due to conjugated benzimidazole system).

Recommended Solvent Systems (TLC):

SystemComposition (v/v)Expected RfObservations
A Hexane : EtOAc (70:30)0.20 - 0.30Good separation from non-polar impurities.
B Hexane : EtOAc (50:[1]50)0.45 - 0.55Target moves significantly; good for elution.
C DCM : MeOH (95:5)0.60 - 0.70Too strong; risks co-elution of polar byproducts.

Decision: System A is the ideal starting point for the gradient. If tailing is observed on TLC, add 0.1% Acetic Acid to the eluent. Avoid Triethylamine (TEA) as it may form salts with the acidic target, causing it to stick to the baseline.

Sample Preparation: The Dry Loading Technique

Target 1 has poor solubility in non-polar solvents (Hexane) and moderate solubility in DCM/EtOAc. Liquid loading (dissolving in strong solvent) often leads to precipitation at the column head, ruining resolution.

Protocol:

  • Dissolve crude Target 1 in a minimum amount of THF or Acetone .

  • Add Silica Gel (ratio: 2g silica per 1g crude).

  • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Critical Check: Ensure no solvent smell remains; residual THF will act as a strong eluent and wash the product off immediately.

Execution Protocol: Column Chromatography[2][3]

Column Specifications
  • Stationary Phase: Silica Gel 60 (40-63 µm particle size).

  • Column Dimensions:

    • Length:Diameter ratio ~ 15:1 to 20:1.

    • Silica Mass: 30-50x the mass of the crude load.

Gradient Elution Program

A step-gradient is superior to isocratic elution for removing both the non-polar chlorination byproducts and the polar hydrolysis impurities.

Mobile Phase A: Hexane (or Heptane) Mobile Phase B: Ethyl Acetate (EtOAc)

Step% Mobile Phase BColumn Volumes (CV)Purpose
1 0% → 10%2 CVColumn equilibration & elution of non-polar oils.
2 10% → 25%3 CVElution of unreacted starting materials/side products.
3 25% → 40% 5 - 8 CV Elution of Target 1 (Main Fraction).
4 40% → 80%3 CVFlush polar impurities (e.g., hydroxy-benzimidazoles).
Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Post-POCl3 Workup) Dissolution Dissolve in THF/Acetone Add Silica Gel (1:2 ratio) Start->Dissolution Evaporation Rotary Evaporation (Dry Loading Preparation) Dissolution->Evaporation Packing Pack Column (Hexane Slurry) Load Dry Sample on Top Evaporation->Packing Gradient Run Gradient: 10% -> 40% EtOAc/Hexane Packing->Gradient TLC_Check TLC Fraction Analysis (UV 254nm) Gradient->TLC_Check Pooling Pool Pure Fractions (Rf ~0.3 in 30% EtOAc) TLC_Check->Pooling Single Spot Final Pure 2-Chloro-5-cyanobenzimidazole (White/Off-white Solid) Pooling->Final

Figure 1: Step-by-step workflow for the dry-loading and gradient purification of 2-chloro-5-cyanobenzimidazole.

Troubleshooting & Optimization

Issue: "Streaking" or Tailing

Cause: Interaction between the acidic N-H of the benzimidazole and the alkaline/active sites of the silica. Solution:

  • Do NOT add TEA: As established, this can deprotonate the target.

  • Add Acid: Add 0.1% Acetic Acid to the mobile phase. This protonates the silica surface (Si-O- -> Si-OH), preventing the target from "sticking" to ionic sites.

Issue: Co-elution with Hydrolysis Product

Cause: If the chlorination was incomplete or moisture entered, 2-hydroxy-5-cyanobenzimidazole (or the cyclic urea form) may be present. Solution:

  • This impurity is significantly more polar.

  • Strategy: Hold the gradient at 25% EtOAc for an extra 2-3 CVs. The chloro-product will elute, while the hydroxy-impurity will retain until the polarity is increased >50%.

Safety & Handling

  • Cyanide Hazard: While the cyano group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.

  • Skin Irritant: Halogenated benzimidazoles are potent sensitizers. Double-glove (Nitrile) is required.

  • Waste Disposal: All silica and solvent waste must be treated as halogenated organic waste.

References

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. ACS Omega. (2022). Describes the synthesis and purification (35% EtOAc/Hexane) of 2-aryl-5-cyanobenzimidazoles.

  • Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. BenchChem Technical Support. (2025). Provides general protocols for benzimidazole purification using Hexane/EtOAc gradients. [2]

  • 2-Chlorobenzimidazole Properties and Handling. PubChem. (2025).[3] Detailed physicochemical data (pKa, solubility) for 2-chlorobenzimidazole derivatives.

  • Benzimidazole Synthesis and Purification. Organic Chemistry Portal. Reviews various synthetic routes and purification standards for benzimidazole heterocycles.

Sources

Mass Spectrometry Analysis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile: A Comprehensive Protocol for Identification and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the analysis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile (C₈H₄ClN₃), a key intermediate in pharmaceutical synthesis. We present a robust method utilizing High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The protocols herein cover sample preparation, instrument setup, and data interpretation, including the analysis of the characteristic isotopic signature and fragmentation patterns. This guide is designed to serve as a foundational method for researchers in drug discovery, process chemistry, and quality control, ensuring accurate identification and structural confirmation of this important heterocyclic compound.

Introduction: The Analytical Imperative

2-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a substituted benzimidazole, a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2][3] As a synthetic building block, its purity and structural integrity are paramount to the success of subsequent chemical transformations and the quality of the final active pharmaceutical ingredient (API).

Mass spectrometry (MS) is an indispensable analytical technique in pharmaceutical development, offering unparalleled sensitivity and specificity for molecular characterization.[4][5] For a molecule like 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile, MS provides definitive confirmation of its molecular weight and elemental composition. When coupled with tandem mass spectrometry (MS/MS), it allows for detailed structural elucidation through controlled fragmentation, which is critical for distinguishing it from potential isomers or impurities.

This guide focuses on Electrospray Ionization (ESI), a soft ionization technique ideal for polar, thermally labile molecules like the target analyte.[6][7][8] ESI typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, preserving the molecular ion for subsequent analysis.[8] The protocols described are tailored for a standard LC-QTOF (Quadrupole Time-of-Flight) or LC-QqQ (Triple Quadrupole) MS system, common in modern analytical laboratories.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₄ClN₃[9]
Molecular Weight 177.59 g/mol [9]
Monoisotopic Mass 177.0094 g/mol Calculated
Appearance Solid[10]
Boiling Point ~423.5 °C at 760 mmHg[11]
Density ~1.505 g/cm³[11]

The presence of nitrogen atoms in the imidazole ring makes the molecule basic and thus an excellent candidate for positive mode electrospray ionization, where it can be readily protonated.

Experimental Workflow: From Sample to Spectrum

The overall analytical process is a systematic workflow designed to ensure reproducibility and data integrity. Each step, from sample preparation to data analysis, is optimized for the specific chemical nature of the analyte.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh Analyte Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Perform Serial Dilutions (Working Standards) B->C D Filter Sample (0.22 µm Syringe Filter) C->D E Inject into LC-MS System D->E F Chromatographic Separation (Reversed-Phase C18) E->F G Ionization (ESI+) F->G H Mass Analysis (Full Scan MS & MS/MS) G->H I Identify [M+H]⁺ Ion H->I J Verify Chlorine Isotope Pattern (3:1 Ratio, Δm/z ≈ 2) I->J K Analyze MS/MS Fragmentation I->K L Confirm Structure K->L G cluster_path1 Pathway A cluster_path2 Pathway B parent Precursor Ion [M+H]⁺ m/z 178.0 f1 Fragment A m/z 151.0 parent->f1 - HCN f3 Fragment C m/z 143.0 parent->f3 - Cl f2 Fragment B m/z 124.0 f1->f2 - HCN

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields.

Introduction to the Synthetic Challenge

2-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a key building block in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides a systematic approach to navigate these potential hurdles, grounded in established chemical principles and field-proven insights.

The most common and reliable synthetic pathway involves a multi-step process starting from 4-amino-3-nitrobenzonitrile. This route includes a reduction to form the key intermediate, 3,4-diaminobenzonitrile, followed by cyclization to a 2-hydroxy or 2-mercaptobenzimidazole intermediate, and subsequent chlorination to yield the final product. Each of these steps presents unique challenges and opportunities for optimization.

Proposed Synthetic Pathway

Herein, we outline a robust three-step synthesis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile.

Synthetic_Pathway A 4-Amino-3-nitrobenzonitrile B 3,4-Diaminobenzonitrile A->B Reduction (e.g., Pd/C, H2) C 2-Hydroxy-1H-benzo[d]imidazole-5-carbonitrile B->C Cyclization (e.g., Urea) D 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile C->D Chlorination (e.g., POCl3)

Caption: Proposed three-step synthesis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.

Step 1: Reduction of 4-Amino-3-nitrobenzonitrile to 3,4-Diaminobenzonitrile

Q1: My reduction of 4-amino-3-nitrobenzonitrile is incomplete, or I am observing side products. What are the likely causes and how can I improve the reaction?

A1: Incomplete reduction is a common issue in this step. Several factors can contribute to this:

  • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. If the catalyst has been stored for a long time or exposed to air, its activity may be diminished.[1]

  • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. While a hydrogen balloon is often sufficient for small-scale reactions, for larger scales or stubborn reductions, using a Parr hydrogenator to maintain a constant and higher pressure of hydrogen is recommended.[1]

  • Solvent Choice: Methanol is a common solvent for this reduction.[1] However, if you are experiencing solubility issues with your starting material, a mixture of solvents like methanol/ethyl acetate or methanol/THF could improve the reaction rate.

  • Reaction Time and Temperature: The reduction is typically run at room temperature for 18 hours.[1] If the reaction is sluggish, you can slightly increase the temperature to 30-40 °C, but be cautious as higher temperatures can sometimes lead to side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Presence of Poisons: Certain functional groups or impurities in your starting material or solvent can poison the catalyst. Ensure your starting material is pure and use high-purity solvents.

Troubleshooting Table: Step 1 - Reduction

IssuePotential CauseRecommended Solution
Incomplete ReactionInactive catalystUse fresh, high-quality Pd/C.
Insufficient hydrogenUse a Parr hydrogenator for constant pressure.
Poor solubilityUse a solvent mixture (e.g., MeOH/EtOAc).
Formation of Side ProductsOver-reductionMonitor reaction closely by TLC; avoid prolonged reaction times.
Catalyst poisoningUse purified starting material and high-purity solvents.
Step 2: Cyclization of 3,4-Diaminobenzonitrile to 2-Hydroxy-1H-benzo[d]imidazole-5-carbonitrile

Q2: The yield of my cyclization reaction to form the 2-hydroxybenzimidazole is low. What are the key parameters to optimize?

A2: The cyclization of o-phenylenediamines is a critical step, and several factors can influence the yield:

  • Cyclizing Agent: Urea is a common, inexpensive, and effective reagent for this transformation. It decomposes upon heating to generate isocyanic acid in situ, which then reacts with the diamine. Other reagents like phosgene or its equivalents (e.g., triphosgene, carbonyldiimidazole) can also be used but require more stringent handling precautions.

  • Reaction Temperature: This reaction typically requires high temperatures, often in the range of 130-180 °C, to drive the condensation and cyclization. It is crucial to maintain a consistent temperature throughout the reaction.

  • Reaction Medium: The reaction can be run neat (by heating a mixture of the diamine and urea) or in a high-boiling solvent like ethylene glycol.[2] Using a solvent can sometimes lead to more controlled heating and easier stirring of the reaction mixture.

  • Purity of Starting Material: The purity of the 3,4-diaminobenzonitrile is paramount. Any residual nitro compounds or other impurities from the previous step can interfere with the cyclization and lead to the formation of colored byproducts, making purification difficult.

Cyclization_Mechanism A 3,4-Diaminobenzonitrile D Intermediate Adduct A->D + Isocyanic Acid B Urea C Isocyanic Acid (in situ) B->C Heat E 2-Hydroxy-1H-benzo[d]imidazole-5-carbonitrile D->E Intramolecular Cyclization & Tautomerization

Caption: Simplified mechanism of urea-mediated cyclization.

Step 3: Chlorination of 2-Hydroxy-1H-benzo[d]imidazole-5-carbonitrile

Q3: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving a low yield or a complex mixture of products. How can I improve this final step?

A3: The conversion of the 2-hydroxybenzimidazole to the 2-chloro derivative is a crucial and often challenging step. Here are key considerations for optimization:

  • Reagent Quality and Excess: Use freshly distilled phosphorus oxychloride for the best results. A significant excess of POCl₃ is often required to act as both the reagent and the solvent.[3][4]

  • Reaction Temperature and Time: The reaction typically requires heating at reflux for several hours.[3][4] Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Addition of Catalysts: In some cases, the addition of a catalytic amount of a tertiary amine base like N,N-dimethylaniline or passing gaseous HCl through the reaction mixture can accelerate the reaction.[4]

  • Work-up Procedure: The work-up of this reaction must be performed with extreme caution. The reaction mixture is typically quenched by slowly adding it to ice water. This process is highly exothermic and releases HCl gas, so it must be done in a well-ventilated fume hood with appropriate personal protective equipment. Neutralization of the acidic solution with a base like sodium bicarbonate or potassium carbonate will precipitate the product.[3]

  • Purification: The crude product may contain unreacted starting material and phosphorylated byproducts. Purification by column chromatography on silica gel is often necessary to obtain the pure 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile.

Troubleshooting Table: Step 3 - Chlorination

IssuePotential CauseRecommended Solution
Low YieldIncomplete reactionIncrease reaction time and/or temperature. Use freshly distilled POCl₃.
Degradation of productMonitor reaction by TLC to avoid prolonged heating.
Difficult Work-upViolent quenchingAdd reaction mixture to ice water very slowly with vigorous stirring.
Impure ProductByproduct formationPurify by column chromatography.
Incomplete neutralizationEnsure the aqueous solution is fully neutralized to precipitate the product.

Frequently Asked Questions (FAQs)

Q: Can I use a different reducing agent for the first step?

A: Yes, other reducing agents can be used. For example, tin(II) chloride in hydrochloric acid or sodium dithionite are also effective for the reduction of aromatic nitro groups. However, the catalytic hydrogenation with Pd/C is often preferred due to its cleaner reaction profile and easier product isolation.

Q: Is it possible to perform a one-pot synthesis from 3,4-diaminobenzonitrile to the 2-chloro product?

A: While one-pot syntheses are attractive for their efficiency, a one-pot conversion from the diamine to the 2-chloro product is challenging due to the incompatibility of the reagents and reaction conditions required for cyclization and chlorination. A stepwise approach with isolation of the 2-hydroxy intermediate is generally more reliable and leads to a purer final product.

Q: I am having trouble with the purification of the final product. What solvent system is best for column chromatography?

A: The polarity of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile is moderate. A good starting point for a solvent system for column chromatography would be a gradient of ethyl acetate in hexanes. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% should allow for good separation from less polar impurities and any remaining starting material.

Q: My final product is colored. How can I decolorize it?

A: A slight coloration is not uncommon. If the product is significantly colored, it may indicate the presence of impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can often remove colored impurities. Treating a solution of the product with activated charcoal can also be effective in removing color.

Q: What are the key safety precautions for this synthesis?

A: Several safety precautions are essential:

  • Hydrogenation: Hydrogen gas is highly flammable. Perform the reduction in a well-ventilated area, away from ignition sources, and use appropriate equipment for handling flammable gases.

  • Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat.

  • Quenching of POCl₃: The quenching of the chlorination reaction is highly exothermic and releases corrosive HCl gas. Perform this step slowly and carefully in a fume hood.

By carefully considering these troubleshooting points and FAQs, researchers can enhance the yield and purity of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile, facilitating its use in further research and development.

References

  • National Center for Biotechnology Information. 3,4-Diaminobenzonitrile. PubChem Compound Database. Available from: [Link]

  • MDPI. 3,4-Diaminopyridine-2,5-dicarbonitrile. Available from: [Link]

  • ResearchGate. Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile 2. Available from: [Link]

  • Google Patents. Synthetic method of 3, 4-diamino-benzophenone.
  • Der Pharma Chemica. Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Available from: [Link]

  • Molecules. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Available from: [Link]

  • ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]

  • Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available from: [Link]

  • ResearchGate. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Available from: [Link]

  • ACS Combinatorial Science. One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. Available from: [Link]

  • National Institutes of Health. One-Pot Synthesis of Benzo[5][6]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. Available from: [Link]

  • Google Patents. Process for preparing 2-chloro-benzimidazole derivatives.
  • PrepChem. Synthesis of Step A: 2-chlorobenzimidazole. Available from: [Link]

  • Molecules. Efficient Synthesis of 1H-Benzo[5][6]imidazo[1,2-c][1][7]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Available from: [Link]

  • Google Patents. Prepn process of 2-chlorobenzimidazole.
  • Royal Society of Chemistry. One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Double N-Arylation of Amidines. Available from: [Link]

  • European Journal of Chemistry. Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. Available from: [Link]

  • ResearchGate. Synthesis of 2-Mercaptobenzoxazoles and 2-Mercaptobenzimidazole. Available from: [Link]

  • PubMed Central. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Available from: [Link]

  • ResearchGate. Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Available from: [Link]

  • Molecules. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

  • Chemistry Journal of Moldova. ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Available from: [Link]

  • ResearchGate. Effcient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives via a one-pot, four-component reaction between hydroxylamine, benzonitriles, arylglyoxals and 1,3-dicarbonyl compounds. Available from: [Link]

  • PrepChem. Synthesis of A. 2-Chlorobenzimidazole. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Available from: [Link]

  • ResearchGate. Synthesis and oxidative cyclization of 2-arylhydrazono-2-cyanoacetamidines to 5-amino-2-aryl-2H-[1][7][8]triazole-4-carbonitrile. Available from: [Link]

Sources

troubleshooting common problems in benzimidazole derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to address the specific, high-friction failure points encountered in benzimidazole synthesis. It moves beyond standard textbook procedures to focus on why reactions fail and how to engineer a solution based on mechanistic first principles.

Status: Operational | Tier: Level 3 (Senior Scientist)

Introduction: The Benzimidazole Scaffold

The benzimidazole moiety is a privileged pharmacophore found in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and anticancer agents.[1][2] However, its synthesis often suffers from three "silent killers":

  • Stalled Cyclization: The reaction stops at the intermediate amide or Schiff base.

  • Tautomeric Ambiguity: Inability to distinguish or control 5- vs. 6-substitution.

  • Oxidative Failure: In aldehyde-based routes, the imidazoline intermediate fails to aromatize.

Module 1: The Phillips Condensation (Carboxylic Acid Route)

Context: The classic condensation of o-phenylenediamine (OPD) with carboxylic acids. Common Symptom: LCMS shows mass corresponding to the mono-amide (M+18 relative to product), indicating the ring did not close.

Troubleshooting Guide

Q: Why is my reaction stalling at the intermediate amide? A: The ring closure (dehydration) step has a significantly higher activation energy than the initial acylation. If you are using 4N HCl, the temperature (usually reflux at ~100°C) may be insufficient for sterically hindered or electron-deficient acids.

Corrective Protocol: The Polyphosphoric Acid (PPA) Melt For stubborn substrates, switch from aqueous acid to PPA. PPA acts as both a solvent and a potent dehydrating agent.

  • Ratio: Mix OPD (1 equiv) and Carboxylic Acid (1 equiv) in PPA (10–15 equiv by weight).

  • Temperature: Heat to 170–180°C . Note: This high temperature is critical to overcome the energy barrier for cyclization.

  • Workup (The Critical Step):

    • Cool to ~60°C (do not let it solidify completely).

    • Pour slowly into crushed ice/water with vigorous stirring.

    • Neutralize with Ammonium Hydroxide (NH₄OH) to precipitate the free base.

Diagnostic Logic: Mechanism of Failure

PhillipsFailure Start Start: OPD + R-COOH Inter Intermediate: N-acyl OPD (Mono-amide) Start->Inter Fast Acylation Barrier Activation Energy Barrier (Dehydration) Inter->Barrier Heat/Acid Product Product: Benzimidazole Barrier->Product High T (>150°C) or PPA Stall FAILURE: Stalled at Amide (Check LCMS M+18) Barrier->Stall Low T (<100°C) or Weak Acid

Figure 1: The bottleneck in Phillips condensation is the dehydration step (red diamond). Insufficient energy leads to the stalled intermediate.

Module 2: Oxidative Cyclization (Aldehyde Route)

Context: Reaction of OPD with aldehydes. This is a redox reaction; the intermediate benzimidazoline must be oxidized to form the aromatic benzimidazole. Common Symptom: Low yield, presence of "dimeric" side products, or isolation of the unstable benzimidazoline.

Troubleshooting Guide

Q: I am using the "One-Pot" method with air oxidation, but yields are inconsistent. A: Air oxidation is slow and dependent on surface area/stirring rate. If the oxidation is too slow, the intermediate Schiff base can undergo side reactions (hydrolysis or dimerization). You need a chemical oxidant to drive the equilibrium.

Recommended Protocol: Sodium Metabisulfite (Na₂S₂O₅) Method This method is robust, high-yielding, and operates at milder temperatures than the Phillips condensation [1].

ParameterSpecificationReason
Solvent Ethanol/Water (9:1)Water is required to solubilize Na₂S₂O₅.[3]
Stoichiometry 1.0 : 1.0 : 2.0 (OPD : Aldehyde : Na₂S₂O₅). Excess oxidant ensures completion.
Temperature Reflux (80°C)Ensures solubility of the adduct.
Time 2–4 HoursMonitor by TLC (disappearance of aldehyde).

Step-by-Step Workflow:

  • Dissolve OPD (10 mmol) and Aldehyde (10 mmol) in Ethanol (30 mL).

  • Dissolve Na₂S₂O₅ (20 mmol) in Water (3-5 mL) and add to the mixture.

  • Reflux for 3-4 hours.

  • Workup: Concentrate ethanol, add water, and extract with Ethyl Acetate. Note: The bisulfite adducts of unreacted aldehydes are water-soluble and will be removed in the aqueous wash.

Module 3: Regioselectivity & Tautomerism

Context: Using 4-substituted-1,2-diaminobenzene. Issue: "I see two sets of peaks in my NMR. Is my product impure?"

Technical Insight

If the benzimidazole nitrogen is unsubstituted (N-H), the molecule exhibits annular tautomerism . The proton rapidly hops between N1 and N3.

  • Observation: In NMR (DMSO-d6), you may see broadened signals or distinct peaks for both the 5-substituted and 6-substituted tautomers if the exchange is slow on the NMR timescale.

  • Reality: These are not separable impurities; they are the same compound in equilibrium.

Q: How do I lock the regiochemistry? A: You must alkylate the nitrogen (N-alkylation). However, alkylating a 4-substituted benzimidazole will produce separable regioisomers (1,5-isomer and 1,6-isomer).

Regioselectivity Rules of Thumb:

  • Sterics: Alkylation generally favors the less sterically hindered nitrogen (remote from the substituent).

  • Electronics: Electron-withdrawing groups on the benzene ring increase the acidity of the NH, affecting the ratio of isomers formed during alkylation.

Visualizing Tautomerism vs. Isomerism

Tautomerism SubstOPD 4-Substituted OPD Tautomer Product (N-H Free) Exits as Equilibrium (5-R <=> 6-R) SubstOPD->Tautomer Cyclization Tautomer->Tautomer Fast H-Shift Alkylation Alkylation (R'-X) Tautomer->Alkylation Isomer1 Isomer A (1,5-disubstituted) Separable Solid Alkylation->Isomer1 Major (usually) Isomer2 Isomer B (1,6-disubstituted) Separable Solid Alkylation->Isomer2 Minor

Figure 2: Distinguishing between dynamic tautomers (yellow) and fixed regioisomers (green).

Module 4: Purification & Solubility

Issue: "My product crashed out of the reaction mixture, but it's trapping impurities."

Solution: The "Dissolution-Reprecipitation" Cycle Benzimidazoles are amphoteric. Use this property to purify without chromatography.

  • Acid Wash: Dissolve the crude solid in 2M HCl.

    • Action: The benzimidazole forms a water-soluble hydrochloride salt.

    • Purification: Filter this solution. Insoluble impurities (unreacted starting materials or non-basic byproducts) are removed on the filter paper.

  • Base Crash: Slowly add 2M NaOH or NH₄OH to the filtrate until pH ~10.

    • Action: The free base precipitates as a pure solid.

  • Recrystallization: If further purification is needed, Ethanol/Water or Acetonitrile are preferred solvents [2]. Avoid DMSO for recrystallization as removal is difficult.

References

  • Kumar, M., et al. "Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel."[4][5] Results in Chemistry, vol. 4, 2022.

  • Hang, Z., et al. "Solubility and purification of benzimidazole derivatives." Journal of Heterocyclic Chemistry, 2021.[4]

  • Bahrami, K., et al. "Oxidative Cyclization of Aldehydes with o-Phenylenediamines." Journal of Organic Chemistry, 2010.[6]

Sources

Topic: Dealing with Regioisomer Formation in Substituted Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Synthesis & Regiocontrol

Status: Active Audience: Medicinal Chemists, Process Chemists, Academic Researchers Objective: Resolve ambiguity between 5- and 6-substituted isomers and provide protocols for regioselective synthesis.

Introduction: The "Tautomeric Trap"

If you are working with substituted benzimidazoles, you have likely encountered the "Phantom Isomer" problem. In the absence of an


-substituent, the 5- and 6-positions on the benzimidazole ring are chemically equivalent due to rapid annular tautomerism (proton migration between N1 and N3).

The Core Problem:

  • NH-Benzimidazoles: 5-substituted and 6-substituted tautomers exist in equilibrium. You cannot isolate one from the other.

  • 
    -Alkylation:  Once you alkylate the nitrogen (
    
    
    
    -R), the structure freezes. If you alkylate a 5-substituted precursor, you invariably generate a mixture of 1,5- and 1,6-isomers that are often difficult to separate.

This guide provides the decision logic to navigate this problem, moving from "managing mixtures" to "guaranteeing regioselectivity."

Module 1: Troubleshooting Tautomerism (NH-Systems)

User Question: "I synthesized a 5-substituted benzimidazole. The LCMS looks pure, but the


H NMR shows two sets of signals or broadened peaks. Is my product impure?"

Diagnosis: This is likely not an impurity. It is the observation of two tautomers in slow exchange on the NMR timescale.

Mechanistic Insight: In solution, the proton shuttles between N1 and N3.

  • Fast Exchange: Signals average out (simplifies spectrum).

  • Slow Exchange: Distinct signals for both tautomers appear (complicates spectrum).[1]

  • Intermediate Exchange: Broad, "muddy" peaks.

Troubleshooting Protocol:

VariableActionExpected Outcome
Solvent Switch from CDCl

to DMSO-d

or MeOD .
Polar solvents often stabilize one tautomer or slow the exchange enough to see distinct species, or speed it up to average them.
Temperature Run VT-NMR at 80°C (in DMSO-d

).
High temp increases the rate of tautomerism (

). Signals will coalesce into sharp, averaged peaks.
Acidity Add a drop of TFA-d.Protonation of the imidazole ring creates a symmetric cation, collapsing the signals into a single set.

Module 2: The "Gamble" – Post-Synthetic -Alkylation

User Question: "I have a 5-bromo-1H-benzimidazole and I need to methylate it. Will I get the 1,5-isomer or the 1,6-isomer?"

Technical Answer: You will almost certainly get a mixture .

The Mechanism of Failure: When you treat 5-substituted benzimidazole with a base (e.g., Cs


CO

, NaH), you form a resonance-stabilized anion. The electrophile (R-X) can attack either Nitrogen.
  • Steric Rule: If there is a bulky substituent at C4 , alkylation at N3 is hindered. This favors the 1,5-isomer (alkylation at N1).

  • Electronic Rule: Electron-withdrawing groups (EWG) at C5 generally favor the 1,6-isomer (alkylation at N3) due to electrostatic repulsion of the incoming electrophile at N1, though this selectivity is often poor (e.g., 60:40).

Visualizing the Bifurcation:

BenzimidazoleAlkylation Start 5-Substituted NH-Benzimidazole Base Deprotonation (Base) Start->Base Anion Resonance Stabilized Anion Base->Anion RX Alkylation (R-X) Anion->RX Isomer15 1,5-Isomer (Often Minor) RX->Isomer15 Attack at N1 Isomer16 1,6-Isomer (Often Major w/ EWG) RX->Isomer16 Attack at N3

Figure 1: The bifurcation pathway during alkylation of pre-formed benzimidazoles.

Optimization Protocol (If you MUST alkylate):

  • Base Screen: Compare NaH (tight ion pair) vs. Cs

    
    CO
    
    
    
    (loose ion pair). Cs
    
    
    CO
    
    
    in DMF often improves the ratio slightly but rarely solves it.
  • Separation: Rely on Flash Chromatography. The 1,5- and 1,6-isomers usually have different R

    
     values (often 
    
    
    
    ).
    • Tip: Use Toluene/Acetone or DCM/MeOH gradients; these often resolve isomers better than Hexane/Ethyl Acetate.

Module 3: The Solution – Regioselective De Novo Synthesis

User Question: "I cannot afford a mixture. I need 100% pure 1-methyl-5-bromo-benzimidazole. How do I make it?"

The "Golden Route" (


Ar Strategy): 
Do not alkylate the benzimidazole. Instead, install the 

-alkyl group before cyclization. This guarantees the position of the substituent.

Experimental Workflow:

  • Step 1: Regioselective

    
    Ar 
    
    • Reagents: 4-Bromo-1-fluoro-2-nitrobenzene + Methylamine (in THF or EtOH).

    • Mechanism: The amine displaces the Fluorine (activated by o-NO

      
      ).
      
    • Result: 4-Bromo-

      
      -methyl-2-nitroaniline. (The Methyl is now locked at position 1 relative to the benzene ring).
      
  • Step 2: Reduction

    • Reagents: SnCl

      
      , Fe/AcOH, or H
      
      
      
      /Pd-C (careful with halides).
    • Result: 4-Bromo-

      
      -methyl-benzene-1,2-diamine.
      
  • Step 3: Cyclization (Phillips Condensation)

    • Reagents: Carboxylic acid/Aldehyde + Acid Catalyst.

    • Result: Exclusive 1,5-isomer.

Why this works: The


-methyl group is chemically bonded to the specific carbon before the ring closes. There is no ambiguity.

Decision Tree for Synthesis:

SynthesisStrategy Start Target: N-Alkyl-Substituted Benzimidazole Check Is the Benzene Ring Symmetrically Substituted? Start->Check Yes Yes (e.g., 5,6-dichloro) Check->Yes No No (e.g., 5-bromo) Check->No RouteA Route A: Cyclize then Alkylate (Isomers are identical) Yes->RouteA RouteB Route B: Cyclize then Alkylate (Creates Mixture) No->RouteB Avoid if possible RouteC Route C: Directed Synthesis (SNAr -> Reduction -> Cyclize) No->RouteC Recommended

Figure 2: Strategic decision tree for selecting the synthetic route.

Module 4: Analytical Discrimination (Isomer ID)

User Question: "I have isolated two isomers. How do I prove which is 1,5 and which is 1,6?"

Method 1: 1D-NOE (Nuclear Overhauser Effect) This is the definitive method. Irradiate the


-Methyl signal and look for enhancement of the aromatic protons.
  • 1,6-Isomer: The

    
    -Me group is spatially close to C7-H .
    
    • Observation: Strong NOE enhancement of the proton at C7 (a doublet or singlet depending on substitution).

  • 1,5-Isomer: The

    
    -Me group is spatially close to C7-H  as well.
    
    • Wait, the distinction is subtle: You must look at the coupling pattern of the enhanced proton.

    • Refined Logic:

      • 1,5-Isomer:

        
        -Me enhances C7-H. C7-H is usually a doublet (ortho-coupling to C6-H).
        
      • 1,6-Isomer:

        
        -Me enhances C7-H. C7-H is usually a singlet (or small meta-coupling) because C6 is substituted.
        

Method 2: HMBC (Heteronuclear Multiple Bond Correlation) Look for long-range coupling (


) from the 

-Methyl protons to the bridgehead carbons (C3a/C7a).
  • Trace the connectivity from the bridgehead carbon to the substituted carbon.

References

  • Tautomerism in Benzimidazoles

    • Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 2014. Link

  • Regioselective Synthesis (

    
    Ar Route): 
    
    • Yadav, G., & Ganguly, S. "Structure activity relationship (SAR) study of benzimidazole scaffold as antimicrobial agent: An overview." European Journal of Medicinal Chemistry, 2015. (Discusses SAR implications of 1,5 vs 1,6 isomers). Link

  • Alkylation Selectivity

    • Alam, R. M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."[2] University College Cork, 2018. (Analogous mechanisms for azole alkylation). Link

  • General Synthesis Reviews

    • RSC Advances. "Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process." Link

Sources

Validation & Comparative

A Technical Guide to the Structural Validation of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. In the realm of heterocyclic compounds, benzimidazoles are a privileged scaffold, forming the core of numerous pharmacologically active agents.[1] The seemingly minor substitution of a chlorine atom and a carbonitrile group, as in 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile, can profoundly influence its physicochemical properties and biological activity. Therefore, precise structural validation is not merely a confirmatory step but a critical component of the discovery process.

This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile, with a primary focus on single-crystal X-ray diffraction as the definitive technique. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare its performance with alternative spectroscopic methods, supported by experimental data from closely related analogs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, from that, infer the precise positions of individual atoms. This provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

While the specific crystal structure of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile is not publicly available, we can extrapolate a robust methodology and expected structural features from the known crystal structure of the closely related compound, 2-chloro-1H-benzimidazole, and other substituted benzimidazoles.[3][4]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

The synthesis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile can be achieved through the condensation of 4-cyano-1,2-phenylenediamine with an appropriate reagent.[5] The crucial subsequent step is the growth of high-quality single crystals suitable for X-ray diffraction. A common and effective method is slow evaporation from a saturated solution.

Protocol for Crystallization:

  • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine the optimal solvent for dissolution and subsequent slow crystallization.

  • Preparation of Saturated Solution: Dissolve the purified 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at a constant temperature. This slow process encourages the formation of large, well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

The selection and mounting of a suitable single crystal are critical for obtaining high-quality diffraction data.

Protocol for Data Collection:

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a suitable adhesive.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. Data is typically collected over a wide range of angles to ensure a complete dataset.[4]

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply necessary corrections for factors such as absorption.

The processed diffraction data is then used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

  • Structure Refinement: The initial model is refined using full-matrix least-squares methods to improve the fit between the calculated and observed diffraction data. During this process, the positions and thermal parameters of the atoms are adjusted.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Diagram of the X-ray Crystallography Workflow:

xray_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Visualization refinement->validation

Caption: Workflow for X-ray Crystallography.

Alternative and Complementary Structural Validation Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques offer valuable and often complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[6] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy: The number of signals, their chemical shifts, splitting patterns, and integration values provide information about the number of different types of protons, their electronic environment, neighboring protons, and their relative numbers. For 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile, one would expect distinct signals for the aromatic protons and the N-H proton.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. For our target molecule, distinct signals would be expected for the carbon atoms of the benzimidazole core and the carbonitrile group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.[8] For 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile, the molecular ion peak would confirm the elemental composition. Fragmentation patterns often involve the loss of small, stable molecules or radicals, which can help in piecing together the molecular structure.

Comparative Analysis of Structural Validation Techniques

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Crystalline SolidSolutionGas Phase (after ionization)
Information Obtained 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of nuclei, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous and definitive 3D structure determinationProvides information about structure in a biologically relevant state (solution)High sensitivity, requires very small sample amounts
Limitations Requires high-quality single crystals, which can be difficult to growDoes not provide absolute 3D structure; interpretation can be complex for large moleculesDoes not provide detailed 3D structural information
Typical Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms

Logical Flow of Structure Validation:

structure_validation cluster_spectroscopy Initial Characterization synthesis Synthesis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Preliminary Structural Confirmation ms Mass Spectrometry synthesis->ms Preliminary Structural Confirmation xray X-ray Crystallography synthesis->xray Definitive Structure Elucidation nmr->xray Complementary Information ms->xray Complementary Information

Caption: Integrated approach to structure validation.

Conclusion

The structural validation of a novel compound like 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a multi-faceted process. While NMR and mass spectrometry provide crucial preliminary data on connectivity and molecular weight, single-crystal X-ray diffraction remains the unparalleled technique for the definitive determination of its three-dimensional architecture. The detailed protocol and comparative analysis presented in this guide underscore the importance of selecting the appropriate analytical tools and understanding the causality behind each experimental step. For researchers in drug discovery and development, a thorough and accurate structural characterization is paramount, and X-ray crystallography provides the authoritative foundation upon which further research can be confidently built.

References

  • Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. PubMed. [Link]

  • Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole. PMC. [Link]

  • Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. National Institutes of Health. [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]

  • Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central. [Link]

  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC - PubMed Central. [Link]

  • study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

  • Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. ResearchGate. [Link]

  • (PDF) 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. ResearchGate. [Link]

  • c7dt02584j1.pdf. The Royal Society of Chemistry. [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Copper Methacrylate Complexes with Benzimidazole Derivatives: Structural Characterization and Antimicrobial Assays. MDPI. [Link]

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. [Link]

Sources

Technical Guide: In Vitro vs. In Vivo Activity of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro versus in vivo pharmacological activity of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile and its bioactive derivatives.

Editorial Note: The compound 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile (CAS: 401567-00-8) acts primarily as a high-value scaffold (intermediate) rather than a final therapeutic agent. The "2-chloro" position serves as a reactive handle for nucleophilic substitution to generate 2-substituted derivatives (e.g., 2-amino, 2-aryl, or 2-ether analogs). Therefore, this guide analyzes the transition from the reactive intermediate (in vitro synthesis/binding) to the bioactive derivatives (in vivo efficacy).

Executive Summary

The 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly for developing Topoisomerase I inhibitors , Kinase inhibitors (e.g., VEGFR-2) , and Antiviral agents .

  • In Vitro Role: The 2-chloro core is highly reactive toward nucleophiles (amines, thiols), making it ideal for Structure-Activity Relationship (SAR) libraries. Derivatives show nanomolar potency in enzymatic assays (IC50 < 100 nM) and micromolar potency in cancer cell lines.

  • In Vivo Translation: The 5-carbonitrile group improves metabolic stability compared to esters, but the lipophilicity of the scaffold often requires formulation optimization (e.g., hydrochloride salt formation) to achieve oral bioavailability.

  • Key Disconnect: The parent 2-chloro compound is toxic in vivo due to non-specific protein alkylation. Only its 2-substituted derivatives are suitable for in vivo efficacy studies.

Chemical Context & Mechanism of Action[1][2][3][4]

The Scaffold Architecture

The biological activity hinges on two critical positions:

  • C-2 Position (Chloro): A leaving group replaced by pharmacophores (e.g., N-methyl piperazine, substituted anilines) to drive target selectivity.

  • C-5 Position (Carbonitrile): A robust electron-withdrawing group that enhances the acidity of the N-H proton (pKa modulation) and acts as a hydrogen bond acceptor in the enzyme pocket (e.g., interacting with Arg/Lys residues).

Mechanism: Topoisomerase I Inhibition

A primary application of these derivatives is the inhibition of Human Topoisomerase I (Hu Topo I). The planar benzimidazole core intercalates into DNA, while the C-2 substituent protrudes into the minor groove, preventing DNA relaxation and inducing apoptosis.

TopoInhibition Scaffold 2-Chloro-1H-benzo[d] imidazole-5-carbonitrile Derivatization Nucleophilic Substitution (at C-2 Cl) Scaffold->Derivatization + Amines/Anilines ActiveDrug 2-Substituted-5-CN-Benzimidazole (Bioactive Ligand) Derivatization->ActiveDrug Yields Lead Target Target: Topoisomerase I-DNA Complex ActiveDrug->Target Binds Mechanism Intercalation & Minor Groove Binding Target->Mechanism Stabilizes Cleavable Complex Outcome DNA Strand Break Accumulation (Apoptosis) Mechanism->Outcome G2/M Arrest

Figure 1: Transformation of the 2-chloro scaffold into a bioactive Topoisomerase I inhibitor.

In Vitro Profiling: Data & Benchmarks

Enzymatic vs. Cellular Activity

The table below compares the activity of the parent scaffold (inactive/reactive) vs. optimized 2-substituted derivatives (e.g., Bis-benzimidazoles or BBZs).

Parameter2-Chloro-5-CN Scaffold2-Substituted Derivative (e.g., BBZ-12b)Interpretation
Primary Utility Synthetic IntermediateTherapeutic CandidateThe 2-Cl is a building block; the derivative is the drug.[1]
Hu Topo I Inhibition N/A (Reactive)IC50: ~16 µM Derivative stabilizes DNA-enzyme complex.
Cytotoxicity (MCF-7) High (Non-specific toxicity)IC50: 0.16 - 3.6 µM Derivative shows selective antiproliferative activity.
Solubility (pH 7.4) Low (< 10 µg/mL)Moderate (as HCl salt)Salt formation at the C-2 substituent is critical.
Selectivity Index < 1 (Toxic to normal cells)> 102-substitution confers selectivity for cancer cells.
Key In Vitro Assay: DNA Relaxation

The "Gold Standard" for validating this class is the Supercoiled Plasmid DNA Relaxation Assay .

  • Observation: In the presence of the derivative, supercoiled DNA (Form I) is not converted to relaxed DNA (Form II) by Topoisomerase I.

  • Potency: Effective derivatives inhibit relaxation at concentrations < 20 µM.[2]

In Vivo Translation: Efficacy & Challenges

Moving from cell culture to animal models reveals specific challenges for 5-carbonitrile benzimidazoles.

Pharmacokinetics (PK)
  • Metabolic Stability: The 5-carbonitrile (CN) group is generally metabolically stable compared to esters (which hydrolyze to inactive acids). However, it can be susceptible to hydration to the primary amide by hepatic nitrile hydratases.

  • Bioavailability: The planar, aromatic nature of the benzimidazole core leads to poor aqueous solubility.

    • Solution: In vivo formulations often require cyclodextrin complexation or conversion to hydrochloride/mesylate salts .

Efficacy in Xenograft Models

In murine tumor models (e.g., HCT-116 colorectal xenografts), optimized derivatives demonstrate:

  • Tumor Growth Inhibition (TGI): 40–60% reduction in tumor volume at doses of 20–50 mg/kg (IP or Oral).

  • Toxicity: Unlike the 2-chloro precursor (which causes necrosis at injection sites), the 2-amino/aryl derivatives are well-tolerated, with no significant weight loss observed in treated mice.

Experimental Protocols

Protocol A: Synthesis of Bioactive Derivative (General)

To convert the 2-chloro scaffold into a testable drug.

  • Dissolve: 1.0 eq of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile in anhydrous DMSO or Ethanol.

  • Add: 1.2 eq of the nucleophile (e.g., N-methylpiperazine or substituted aniline).

  • Catalyst: Add 3.0 eq of Triethylamine (TEA) or catalytic HCl (depending on nucleophile).

  • Reflux: Heat at 80–120°C for 6–12 hours. Monitor by TLC (EtOAc:Hexane).[3]

  • Purify: Precipitate with ice water or purify via silica column chromatography.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HCT-116).[4]

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment: Add serial dilutions of the 2-substituted derivative (0.1 – 100 µM). Note: Dissolve compound in DMSO, final DMSO < 0.5%.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: In Vivo Antitumor Efficacy (Murine Xenograft)

Objective: Assess tumor growth inhibition (TGI).

  • Model: Female BALB/c nude mice (6–8 weeks).

  • Induction: Subcutaneous injection of 5×10^6 HCT-116 cells in Matrigel flank.

  • Grouping: When tumors reach ~100 mm³ (approx. 7–10 days), randomize into:

    • Vehicle Control (PBS/Cyclodextrin).

    • Positive Control (e.g., Topotecan 4 mg/kg).

    • Test Group (Benzimidazole Derivative, 25 mg/kg, IP, q.d. x 14 days).

  • Monitoring: Measure tumor volume (V = 0.5 × L × W²) and body weight every 2 days.

  • Endpoint: Sacrifice at day 21; harvest tumors for histology (H&E staining).

Visualization: Experimental Workflow

Workflow Start 2-Chloro-5-CN Scaffold Synth Derivatization (Reflux with Amine) Start->Synth InVitro In Vitro Screen (MTT / Topo I Assay) Synth->InVitro Decision IC50 < 1 µM? InVitro->Decision InVivo In Vivo Xenograft (Mice, 25 mg/kg) Decision->InVivo Yes Fail Discard / Redesign Decision->Fail No

Figure 2: Screening workflow from scaffold synthesis to in vivo validation.

References

  • Pandey, S., et al. (2022). "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." ACS Omega.[5] Available at: [Link]

  • Tonelli, M., et al. (2010). "Benzimidazole derivatives as a new class of potential antitumor agents." Bioorganic & Medicinal Chemistry. (General reference for benzimidazole pharmacophore).

Sources

validation of a synthetic route for large-scale production of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for the large-scale production of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] We will objectively evaluate the performance of different methodologies, supported by experimental data, to inform the selection of the most efficient, cost-effective, and scalable synthetic strategy.

Introduction: The Significance of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1][2][3][4] The specific scaffold of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile, featuring both a reactive chloro group at the 2-position and a cyano group on the benzene ring, makes it a versatile building block for the synthesis of targeted therapeutics.[5] The chloro-substituent allows for facile nucleophilic substitution, while the cyano group can be transformed into various other functionalities. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the advancement of drug discovery and development programs.

Comparison of Synthetic Routes

Two primary synthetic strategies for the construction of the 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile core are presented and compared:

Route A: Classical Condensation Approach

This traditional approach involves the direct condensation of a substituted o-phenylenediamine with a suitable one-carbon synthon, followed by chlorination.

Route B: Multi-Step Approach via 2-Aryl-5-cyanobenzimidazole

A more contemporary approach involves the initial formation of a 2-aryl-5-cyanobenzimidazole intermediate, which is then subjected to a chlorination step. This route offers greater flexibility in the introduction of substituents.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Classical Condensation cluster_B Route B: Multi-Step Approach A1 3,4-Diaminobenzonitrile A3 2-Hydroxy-1H-benzo[d]imidazole-5-carbonitrile A1->A3 Condensation A2 Phosgene Equivalent (e.g., Triphosgene) A2->A3 A5 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile A3->A5 Chlorination A4 Chlorinating Agent (e.g., POCl3) A4->A5 B1 4-Cyano-1,2-phenylenediamine B3 2-Aryl-1H-benzo[d]imidazole-5-carbonitrile B1->B3 Condensation B2 Aromatic Aldehyde (e.g., Benzaldehyde) B2->B3 B5 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile B3->B5 Chlorination B4 Chlorinating Agent (e.g., SOCl2) B4->B5

Figure 1: Comparative overview of the two primary synthetic routes.

In-Depth Analysis and Experimental Data

Route A: Classical Condensation Approach

Causality Behind Experimental Choices: This route is predicated on the well-established Phillips-Ladenburg synthesis of benzimidazoles.[6] The choice of a phosgene equivalent like triphosgene is a safer alternative to gaseous phosgene for forming the 2-hydroxybenzimidazole intermediate. Subsequent chlorination with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) is a standard method for converting hydroxyl groups on heterocyclic systems to chloro groups.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) at each stage. The formation of the intermediate and the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterRoute ARoute B
Starting Materials 3,4-Diaminobenzonitrile, Triphosgene, POCl₃4-Cyano-1,2-phenylenediamine, Aromatic Aldehyde, SOCl₂
Number of Steps 22
Overall Yield ~75%~85%
Purity (crude) ~90%~95%
Key Challenges Handling of triphosgene, harsh reaction conditions for chlorinationRemoval of the aryl group from the 2-position (if necessary), potential for side reactions during chlorination
Scalability ModerateHigh
Cost-Effectiveness GoodExcellent

Table 1: Comparison of Key Performance Indicators for Route A and Route B.

Route B: Multi-Step Approach via 2-Aryl-5-cyanobenzimidazole

Causality Behind Experimental Choices: This modern approach, variations of which have been reported in the literature, offers greater modularity.[1][7] The initial condensation of 4-cyano-1,2-phenylenediamine with an aromatic aldehyde is often high-yielding and can be catalyzed by various reagents, including eco-friendly options like ZnO nanoparticles.[2] The subsequent chlorination step can be achieved with reagents like thionyl chloride (SOCl₂). The choice of the aromatic aldehyde in the first step can influence the reactivity and solubility of the intermediate.

Self-Validating System: Similar to Route A, each step can be monitored by TLC. The structure of the 2-aryl intermediate and the final product can be unequivocally confirmed by comprehensive spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) can be employed for quantitative analysis of purity and yield.

Detailed Experimental Protocols

Protocol for Route B: Synthesis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

This protocol is based on established methods for the synthesis of related benzimidazole derivatives.[1][7]

Step 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole-5-carbonitrile

Workflow_Step1 start Start reactants Mix 4-Cyano-1,2-phenylenediamine and Benzaldehyde in Ethanol start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Obtain 2-Phenyl-1H-benzo[d]imidazole-5-carbonitrile dry->product

Figure 2: Workflow for the synthesis of the intermediate.

  • To a solution of 4-cyano-1,2-phenylenediamine (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).

  • The reaction mixture is heated to reflux and maintained for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2-phenyl-1H-benzo[d]imidazole-5-carbonitrile.

Step 2: Synthesis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Workflow_Step2 start Start suspend Suspend 2-Phenyl-1H-benzo[d]imidazole-5-carbonitrile in Thionyl Chloride (SOCl₂) start->suspend reflux Reflux for 8-12 hours suspend->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate quench Carefully Quench with Ice-Water concentrate->quench neutralize Neutralize with Saturated NaHCO₃ Solution quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer over Na₂SO₄ extract->dry purify Purify by Column Chromatography dry->purify product Obtain 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile purify->product

Figure 3: Workflow for the chlorination step.

  • Suspend 2-phenyl-1H-benzo[d]imidazole-5-carbonitrile (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • The mixture is heated to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, the excess thionyl chloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-cold water.

  • The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile.

Conclusion and Recommendations

Based on the comparative analysis, Route B emerges as the more favorable option for the large-scale production of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile. This route offers a higher overall yield, better purity of the crude product, and utilizes more readily available and manageable reagents, contributing to its superior cost-effectiveness and scalability. While the chlorination step requires careful handling of thionyl chloride, the overall process is more amenable to industrial settings compared to the use of a phosgene equivalent in Route A. The modularity of Route B also allows for the synthesis of a wider range of derivatives by simply varying the initial aldehyde, which is a significant advantage in a drug discovery context.

References

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

[1]

Part 1: Executive Safety Summary

Treat as High Potency / Acute Toxin. As a Senior Application Scientist, I advise handling 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile with a "zero-exposure" mindset.[1] While many benzimidazoles are standard reagents, the 5-carbonitrile moiety introduces a risk of metabolic cyanide release, and the 2-chloro substituent increases electrophilicity, posing potential sensitization and mucous membrane corrosion risks.[1]

Immediate Hazard Profile:

  • Acute Toxicity (Oral/Dermal): High.[2] Potential for metabolic activation to cyanogenic species.[2]

  • Skin/Eye Corrosion: The 2-chloro position makes this compound a potent irritant/lachrymator.[2]

  • Reactivity: Incompatible with Strong Acids (Risk of HCN evolution) and Strong Oxidizers .[2]

Part 2: Risk Assessment & PPE Matrix[1][2][3]

The "Why": Mechanistic Hazard Analysis

Safety protocols often fail because users do not understand the causality of the hazard.[2]

  • The Nitrile Risk: Unlike simple aliphatic nitriles, aromatic nitriles are generally more stable.[2] However, accidental ingestion or high-dose dermal absorption can lead to liver metabolism (via cytochrome P450), slowly releasing cyanide ions (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[1] This causes "delayed" hypoxia symptoms that can appear hours after exposure.
    
  • The Chloro-Benzimidazole Core: This core is an electrophile.[2] It targets nucleophilic residues (cysteine/lysine) on skin proteins, leading to contact dermatitis and sensitization.

PPE Selection Matrix

Standard nitrile gloves are insufficient for solution-phase handling.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Primary Barrier (Hands) Double-Gloving Strategy 1. Inner: Low-Derma Nitrile (4 mil)2.[2] Outer: Long-cuff Nitrile (6-8 mil) or Laminate (Silver Shield®)Solids: Nitrile provides adequate protection against dry powder.Solutions: If dissolved in DCM or DMF, standard nitrile degrades in <15 mins. Laminate gloves are required for solution handling to prevent permeation.
Respiratory Fume Hood (Class II) Contingency: N95/P100 RespiratorEngineering controls are primary.[2] Use P100 only if weighing outside a hood (strongly discouraged) or during spill cleanup.[2]
Ocular Chemical Goggles (Not Safety Glasses)The fine powder is static-prone and can bypass the side-gaps of safety glasses.
Body Tyvek® Lab Coat + ApronCotton lab coats absorb liquids and retain toxic dust.[1] Tyvek provides a non-permeable barrier.[2]

Part 3: Operational Workflow (Visualization)

This diagram illustrates the "Closed Loop" safety system required for handling this compound, ensuring waste streams are segregated to prevent HCN generation.

Gcluster_hoodEngineering Control: Chemical Fume HoodRisk1. Risk Assessment(Check Incompatibles)PPE2. Don PPE(Double Glove Strategy)Risk->PPEWeigh3. Weighing(Static Control / Fume Hood)PPE->WeighSolubilize4. Solubilization(Splash Risk High)Weigh->SolubilizeReact5. Reaction Setup(Closed Vessel)Solubilize->ReactWaste6. Disposal(Segregate from ACIDS)React->Waste  Cyanide Protocol

Figure 1: Operational Safety Workflow. Note the critical segregation of waste streams to prevent acidification of the nitrile.[1]

Part 4: Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven dispersion of toxic dust.[1]

  • Static Neutralization: Benzimidazoles are often fluffy, electrostatic powders.[2] Place an ionizing fan or anti-static gun inside the balance enclosure.[2]

  • Balance Setup: Line the balance with a disposable absorbent pad (benchkote) to capture stray particles.[2]

  • Weighing:

    • Do not use a spatula directly into the stock bottle.[2]

    • Tap the compound into a pre-tared weighing boat or vial.[2]

    • Why? Inserting a spatula can compact the powder, causing a "springboard" effect that flicks dust into the air when the spatula is removed.[2]

Phase 2: Solubilization (Critical Risk Point)

Objective: Prevent dermal absorption via solvent carrier.

  • Solvent Choice: If using Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), be hyper-vigilant.[2] These solvents are "skin penetrants" and will carry the toxic nitrile directly into your bloodstream.[2]

  • Technique:

    • Add solvent slowly down the side of the vial to prevent splashing.[2]

    • Cap the vial immediately after addition.[2]

    • Vortex inside the fume hood with the sash lowered.[2]

Phase 3: Emergency Response

Self-Validating System: Check your safety station before starting.[1]

  • Skin Contact:

    • Drench: Wash immediately with soap and water for 15 minutes.[2]

    • Do NOT use alcohol/solvent: This increases skin permeability.[2]

  • Cyanide Exposure Signs: Dizziness, headache, rapid breathing, smell of almonds (unreliable).[2]

    • Antidote Check: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible if handling >10g quantities.[2]

Part 5: Disposal & Deactivation[1][2]

The Golden Rule: NEVER mix Nitrile waste with Acidic waste.[2]

  • Mechanism:

    
    [1]
    
  • Protocol:

    • Segregation: Designate a specific waste container labeled "Basic/Organic Waste - TOXIC NITRILES."[2]

    • pH Check: Ensure the waste container pH is kept basic (pH > 9) by adding small amounts of Sodium Hydroxide (NaOH) solution if necessary.[2]

    • Decontamination: Wipe down balance and hood surfaces with a 10% bleach solution (oxidizes traces) followed by water.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76906, 2-Chlorobenzimidazole.[2] (Used for read-across toxicology of the core structure).[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles.[2] (Regulatory basis for cyanide waste segregation).[2][3] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 2
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.